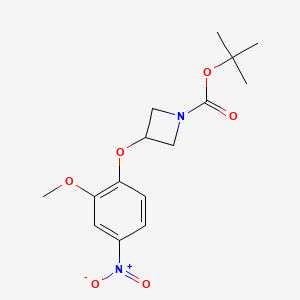
3-(2-メトキシ-4-ニトロフェノキシ)アゼチジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20N2O6 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a methoxy-nitrophenoxy substituent
科学的研究の応用
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of l-fluoro-2-methoxy-4-nitrobenzene with 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester. The reaction is carried out in tetrahydrofuran (THF) as the solvent, with potassium tert-butoxide as the base. The reaction mixture is cooled to 0°C under nitrogen atmosphere, and the base is added dropwise. After stirring for 30 minutes, the mixture is diluted with water and extracted with tert-butyl methyl ether. The organic layer is then dried and concentrated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Potassium tert-butoxide: Used as a base in the synthesis.
Hydrogen gas and catalysts: Used for the reduction of the nitro group.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Aminophenoxy derivatives: Formed by the reduction of the nitro group.
Hydroxyphenoxy derivatives: Formed by the oxidation of the methoxy group.
作用機序
The mechanism of action of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The azetidine ring provides a rigid structure that can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(2-methoxyphenoxy)azetidine-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both methoxy and nitro groups, which provide a balance of reactivity and stability
特性
IUPAC Name |
tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYXNNTJRXWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676470 | |
| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960401-34-7 | |
| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
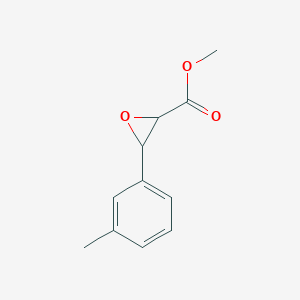

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)
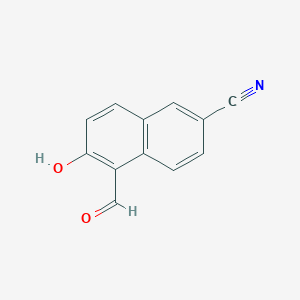

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)
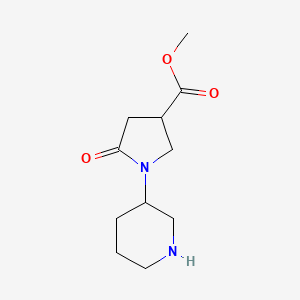


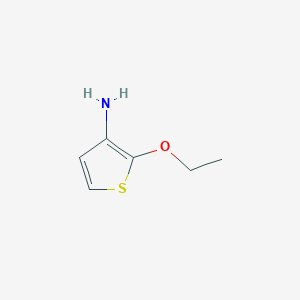
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
